4-Iodoquinoline
Overview
Description
4-Iodoquinoline is a compound that is part of the quinoline family, which are heterocyclic aromatic organic compounds. The presence of the iodine atom at the 4-position of the quinoline ring structure makes it a valuable intermediate for various chemical reactions and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of 4-iodoquinoline derivatives can be achieved through different methods. For instance, the photochemical cyclization of o-alkynylaryl isocyanides in the presence of iodine leads to the formation of 2,4-diiodoquinolines . Another approach involves the iodine-catalyzed one-pot synthesis of 3,4-dihydroquinazolin-4-ones from anthranilic acids, ortho esters, and amines under solvent-free conditions . Additionally, o-iodoxybenzoic acid (IBX) mediated tandem reactions of o-aminobenzylamine with aldehydes have been used to synthesize quinazolines and dihydroquinazolines . These methods highlight the versatility of iodine in facilitating the synthesis of quinoline derivatives.
Molecular Structure Analysis
The molecular structure of 4-iodoquinoline derivatives is characterized by the presence of an iodine atom attached to the fourth position of the quinoline ring. This modification significantly influences the electronic properties of the molecule and can enhance its reactivity in subsequent chemical transformations.
Chemical Reactions Analysis
4-Iodoquinoline derivatives are pivotal in various chemical reactions. They can be used in transition metal-catalyzed cross-coupling reactions due to the presence of the iodine substituent, which is a good leaving group . The synthesis of 4-iodoisoquinolin-1(2H)-ones through a Dirhodium(II)-catalyzed 1,4-bisfunctionalization of isoquinolinium iodide salts is another example of the chemical utility of these compounds . Moreover, iodine-catalyzed oxidative multiple C-H bond functionalization of isoquinolines with methylarenes has been developed to synthesize isoquinoline-1,3,4(2H)-triones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-iodoquinoline derivatives are influenced by the iodine atom. The iodine substituent increases the molecular weight and alters the lipophilicity of the compound. These properties are crucial for the compound's solubility, stability, and reactivity. The iodine atom also makes the compound amenable to further functionalization through various organic reactions, such as nucleophilic substitution or palladium-catalyzed coupling reactions .
Scientific Research Applications
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Antimicrobial Activity
- Field : Medicinal Chemistry
- Application : Iodoquinoline derivatives have been found to exhibit antimicrobial activity .
- Method : 6-Iodo-substituted carboxy-quinolines were obtained using a one-pot, three-component method with trifluoroacetic acid as a catalyst under acidic conditions . Iodo-aniline, pyruvic acid, and 22 phenyl-substituted aldehydes or O-heterocycles were the starting components .
- Results : The study suggests that carboxy-quinoline derivatives bearing an iodine atom are interesting scaffolds for the development of novel antimicrobial agents .
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Drug Discovery
- Field : Medicinal Chemistry
- Application : Quinoline, which includes iodoquinoline, is a vital scaffold for leads in drug discovery .
- Method : Various synthesis protocols have been reported for the construction of this scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .
- Results : Quinoline and its derivatives have shown potential biological and pharmaceutical activities .
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Synthesis of Indenoquinolinone
- Field : Organic Chemistry
- Application : Iodoquinoline derivatives are used as precursors in the synthesis of indenoquinolinone .
- Method : The synthesis involves aryne-mediated Pd(II) catalysis . Iodo derivatives, 2-iodoquinoline-3-carbaldehydes, were found to be good substrates with aryne and deliver desired products in good yield .
- Results : The study found that certain iodoquinoline derivatives were more effective than others in this synthesis .
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Antioxidants and Therapeutic Uses
- Field : Medicinal Chemistry
- Application : Quinoline-4-carboxylic acids, which can be synthesized from iodoquinoline, are used as active ingredients in commercial antioxidants and have a range of therapeutic uses .
- Method : The study involved the design and synthesis of iodine carboxy-quinolines .
- Results : The study suggests that these compounds have potential for industrial and medicinal applications .
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Synthesis of Bioactive Chalcone Derivatives
- Field : Medicinal Chemistry
- Application : Iodoquinoline is used in the synthesis of bioactive chalcone derivatives .
- Method : The study involved the design and synthesis of iodine carboxy-quinolines .
- Results : The study suggests that these compounds have potential for industrial and medicinal applications .
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Phototherapeutic Applications
- Field : Photomedicine
- Application : Iodoquinoline-based unsymmetrical squaraine cyanine dyes have been synthesized and tested for their phototherapeutic properties .
- Method : The study involved the synthesis of 6-iodoquinoline- and benzothiazole-based unsymmetrical squaraine cyanine dyes .
- Results : The study found that these compounds exhibited photocytotoxicity against Caco-2 and HepG2 cell lines .
properties
IUPAC Name |
4-iodoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6IN/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STERKHRCDZPNRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507041 | |
Record name | 4-Iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20507041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodoquinoline | |
CAS RN |
16560-43-3 | |
Record name | 4-Iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20507041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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